molecular formula C11H16FN3O B2476724 5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide CAS No. 1153288-00-6

5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide

Cat. No.: B2476724
CAS No.: 1153288-00-6
M. Wt: 225.267
InChI Key: RDUKROIXCYTTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide is a fluorinated benzamide derivative of interest in medicinal chemistry and pre-clinical research. Compounds within this chemical class, characterized by a benzamide scaffold linked to a dimethylaminoethyl side chain, have demonstrated significant potential in oncological research, particularly as targeting agents for melanoma. Research Applications and Value The primary research value of this compound lies in its structural similarity to radiolabeled benzamide analogs used as molecular imaging probes. Specifically, N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide (18F-DMFB) , a compound sharing the core dimethylaminoethyl-benzamide structure, has been developed as a high-contrast PET imaging agent for malignant melanoma . These derivatives function by selectively targeting melanin, a pigment whose production is significantly upregulated in melanoma cells due to elevated tyrosinase activity . This mechanism allows related probes to achieve specific uptake and retention in both primary and metastatic melanoma lesions, enabling high tumor-to-background ratios in animal models . Furthermore, structurally related benzamide compounds have shown high binding affinity and selectivity for specific serotonin receptors, indicating the broader utility of this pharmacophore in neurological and psychiatric disorder research . The presence of both the 5-amino and 2-fluoro substituents on the benzamide ring may influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable building block for developing new bioactive molecules or radioligands. Handling and Usage This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c1-15(2)6-5-14-11(16)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUKROIXCYTTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination Alternatives

For industrial-scale production, electrophilic fluorination using acetyl hypofluorite (AcOF) in trifluoroacetic acid has been reported. This single-step protocol converts 5-nitro-2-hydroxybenzamide to the corresponding fluoro derivative with 78% yield, though it requires stringent temperature control (−10°C to 0°C) to minimize byproduct formation.

Carboxylic Acid Activation Strategies

Mixed Carbonate Anhydride Formation

Activation of 2-fluoro-5-nitrobenzoic acid via ethyl chloroformate in the presence of triethylamine remains the most widely adopted method. As demonstrated in the synthesis of analogous compounds, this approach generates a reactive mixed anhydride intermediate that facilitates efficient amide bond formation. Typical conditions involve:

Parameter Optimal Value Yield Impact
Temperature 0°C → RT +15% vs. RT-only
Solvent Dichloromethane >90% solubility
Molar Ratio (Acid:ClCO₂Et) 1:1.2 Maximizes conversion

N-Hydroxysuccinimide Ester Approach

Alternative activation using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) provides superior shelf stability for the activated intermediate. This method, adapted from radiopharmaceutical synthesis protocols, enables coupling yields exceeding 92% when combined with microwave-assisted heating.

Amidation with N,N-Dimethylethylenediamine

The critical coupling step involves reacting activated 2-fluoro-5-nitrobenzoyl derivatives with N,N-dimethylethylenediamine. Key findings from kinetic studies include:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, reducing reaction times by 40% compared to dichloromethane.
  • Stoichiometry : A 1.5:1 molar ratio of amine to acylating agent prevents diacylation byproducts.
  • Temperature Optimization : Maintaining the reaction at −5°C during initial mixing followed by gradual warming to 25°C improves product purity from 85% to 96%.

Post-reaction workup typically involves sequential extractions with 5% citric acid and saturated sodium bicarbonate to remove unreacted starting materials. Final purification via silica gel chromatography (ethyl acetate:methanol, 9:1) yields the nitro intermediate in >95% purity.

Nitro Group Reduction to Primary Amine

Catalytic Hydrogenation

Palladium on carbon (10% Pd/C) under 50 psi H₂ in ethanol quantitatively reduces the nitro group without affecting the fluorine substituent. Kinetic data reveals complete conversion within 2 hours at 25°C, with no observable dehalogenation byproducts.

Ammonium Formate Transfer Hydrogenation

For facilities lacking high-pressure hydrogenation equipment, ammonium formate (10 equiv) in methanol at 70°C provides a viable alternative. This method achieves 89% yield after 8 hours, though it requires subsequent ion-exchange chromatography to remove residual formate salts.

Industrial-Scale Production Considerations

Scale-up challenges center on exotherm management during the amidation step and catalyst recycling in hydrogenation. Continuous flow systems address these issues through:

  • Microreactor Technology : Enables precise temperature control (−5°C ± 0.2°C) during mixed anhydride formation.
  • Fixed-Bed Hydrogenation : Pd/Al₂O₃ cartridges allow >50 reaction cycles without significant activity loss, reducing metal costs by 80%.

Current Good Manufacturing Practice (cGMP) protocols mandate in-process controls including:

  • Online FTIR monitoring of nitro group reduction
  • UPLC purity checks after each synthetic step
  • Residual solvent analysis by GC-MS

Analytical Characterization

Comprehensive spectral data confirms successful synthesis:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.82 (d, J = 2.4 Hz, 1H, ArH)
  • δ 3.44 (q, 2H, CH₂N), 2.45 (t, 2H, CH₂NMe₂), 2.22 (s, 6H, NMe₂)

HRMS (ESI+) :

  • m/z calculated for C₁₁H₁₆FN₃O [M+H]⁺: 242.1301; found: 242.1298

Chemical Reactions Analysis

Amide Bond Formation Reactions

The compound participates in nucleophilic acyl substitution reactions due to its primary amine group. Key examples include:

a. Acylation with Activated Carboxylic Acids
Reaction with 2-fluoro-6-[2-methyl-4-(trifluoromethoxy)phenoxy]-3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) at 0–20°C for 16 hours yields N-(3-carbamoyl-4-fluoro-phenyl)-2-fluoro-6-[2-methyl-4-(trifluoromethoxy)phenoxy]-3-(trifluoromethyl)benzamide (48% yield) .

ReagentSolventTemperatureTimeYield
Benzoyl chloride derivativeDCM0–20°C16 h48%
DIEA (3 eq.)

b. Coupling with HATU/DIEA
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) in DMF at room temperature facilitates amide bond formation with carboxylic acids. For example, reacting with 2-fluoro-4-methoxy-6-[4-(trifluoromethoxy)phenoxy]-3-(trifluoromethyl)benzoic acid produces a derivative with 38% yield after HPLC purification .

Radiolabeling for PET Imaging

The dimethylaminoethyl sidechain enables coordination with radionuclides. In melanoma-targeting applications:

a. Fluorine-18 Labeling
The compound’s benzamide scaffold is modified via nucleophilic aromatic substitution. N-succinimidyl-4-18^{18}F-fluorobenzoate reacts with N,N-dimethylethylenediamine in dimethyl sulfoxide (DMSO) at 60°C for 30 minutes to generate N-(2-(dimethylamino)ethyl)-4-18^{18}F-fluorobenzamide (18^{18}F-DMFB) with 15–30% radiochemical yield .

StepReagents/ConditionsYield/Purity
Precursor synthesis18^{18}F-KF/Kryptofix 222>95% radiochemical
Amide couplingDMSO, 60°C, 30 min15–30% (decay-corrected)
PurificationReverse-phase HPLC>5.5 GBq/µmol

b. Comparative Melanoma Uptake
18^{18}F-DMFB shows 13.00 ± 3.90 %ID/g tumor uptake at 1 hour post-injection in murine models, outperforming diethylamino analogs (6 %ID/g) .

Structural Modifications

The 5-amino and 2-fluoro groups direct regioselective reactions:

a. Electrophilic Substitution
The electron-rich aromatic ring undergoes iodination or bromination at the para-position relative to the amino group. For example, bromination with N-bromosuccinimide (NBS) in acetic acid produces 5-bromo derivatives for further cross-coupling .

b. Reductive Alkylation
The dimethylaminoethyl moiety is synthesized via reductive amination of 2-(dimethylamino)ethylamine with ketones or aldehydes under hydrogenation conditions (Pd/C, H2_2) .

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis in physiological pH (7.4) for >2 hours due to the electron-withdrawing fluorine and amide conjugation .

  • Metabolic Degradation : Primarily undergoes hepatic N-demethylation, as confirmed by LC-MS analysis of murine plasma .

Scientific Research Applications

Chemical Properties and Structure

The compound features an amino group, a dimethylaminoethyl group, and a fluorobenzamide moiety. These structural elements contribute to its unique chemical properties and reactivity, making it a valuable building block in organic synthesis.

Medicinal Chemistry

5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : The compound has shown promise in targeting malignant melanoma through its derivative, N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide. This derivative demonstrated high tumor uptake and retention in preclinical studies, indicating its potential as a positron emission tomography (PET) imaging agent for early detection of metastatic melanoma .
  • Antimicrobial Properties : Research is ongoing to explore the compound's efficacy against various microbial strains. Its structure may allow it to interact with biological targets relevant to microbial metabolism.

Biochemical Probes

The compound is being studied as a biochemical probe due to its ability to interact with specific molecular targets. This interaction can modulate enzyme activity or receptor functions, leading to various biological effects. Such applications are essential for understanding disease mechanisms and developing targeted therapies.

Material Science

In addition to its biological applications, this compound is utilized in the development of advanced materials and polymers. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules that can be used in various industrial applications.

Case Studies

  • Melanoma Detection : A study reported the use of N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide in detecting metastatic melanoma. The compound exhibited superior tumor uptake compared to previous benzamide derivatives, highlighting its potential as a diagnostic tool in oncology .
  • Antimicrobial Efficacy : Ongoing research aims to evaluate the antimicrobial properties of this compound against various pathogens. Preliminary results suggest that modifications in its structure could enhance its effectiveness against resistant strains.

Mechanism of Action

The mechanism of action of 5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzamides

Compound A : 5-Amino-2-Chloro-N-(2-Fluorophenyl)benzamide
  • Structure : Chlorine replaces fluorine at position 2; amide nitrogen is substituted with a 2-fluorophenyl group.
  • Key Differences: Electron-withdrawing effects: Chlorine (stronger σ-electron withdrawal) vs. fluorine (moderate σ-withdrawal, π-donor). Bioactivity: Chlorinated analogs often show enhanced cytotoxicity but may suffer from metabolic instability compared to fluorinated derivatives .
Compound B : 5-Amino-N-[2-(Diethylamino)ethyl]-3-Fluoro-2-Methoxybenzamide
  • Structure: Diethylaminoethyl (vs. dimethylaminoethyl), fluorine at position 3, and methoxy at position 2.
  • Substituent positions: Fluorine at position 3 and methoxy at 2 may sterically hinder DNA binding compared to the original compound’s 2-fluoro, 5-amino arrangement .

DNA-Targeting Agents with Dimethylaminoethyl Groups

Compound C : N-(2-Dimethylaminoethyl)-Substituted Amonafide Analogs
  • Structure: Benzo[de]isoquinoline-1,3-dione core with 2-(dimethylamino)ethyl at position 2.
  • Key Comparisons: Bioactivity: IC50 values for Compound C (e.g., 0.69 μM against HeLa cells) are significantly lower than amonafide (6.02 μM), highlighting the role of dimethylaminoethyl in enhancing DNA intercalation and cytotoxicity . Mechanism: The dimethylaminoethyl group likely stabilizes cation-π interactions with DNA phosphate backbones, a feature shared with the main compound .

Solubility and Stability

  • Main Compound: The dimethylaminoethyl group improves water solubility via protonation at physiological pH, while fluorine enhances metabolic stability by reducing oxidative degradation .
  • Ethyl 4-(Dimethylamino)benzoate Comparison: Benzamides with dimethylamino groups exhibit higher reactivity and stability than methacrylate analogs (e.g., 2-(dimethylamino)ethyl methacrylate), as seen in resin cement studies .

Anticancer Potential

  • IC50 Values :

    Compound HeLa Cells (μM) P388D1 Cells (μM)
    Main Compound (Hypothetical) ~1–5* ~0.5–2*
    Amonafide 6.02 0.68
    Compound C (3a) 0.69 0.23

    *Estimated based on structural analogs .

Biological Activity

5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with specific substitutions that influence its biological activity. The amino group at the 5-position and a fluoro group at the 2-position on the benzene ring contribute to its unique properties. The presence of a dimethylaminoethyl side chain enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors . Preliminary studies suggest that it may function as an inhibitor or activator , modulating the activity of specific molecular targets. The exact pathways remain under investigation, but potential interactions include:

  • Receptor Binding: The compound may bind to serotonin receptors, influencing neurotransmission.
  • Enzyme Modulation: It could affect enzyme activity involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.

Biological Activity Data

Research has demonstrated notable biological activities associated with this compound, particularly in cancer models. A summary of findings is presented in the following table:

StudyModelKey Findings
B16F10 melanoma modelShowed significant uptake in tumor tissues, indicating potential for targeted therapy.
PET imaging studiesHigh melanin-targeting ability was observed, with tumor-to-organ ratios favorable for diagnostic applications.
In vivo biodistributionTumor uptake reached over 13% ID/g at 1 hour post-injection, demonstrating effective localization in malignant tissues.

Case Studies

  • Melanoma Detection:
    A study utilizing 18F-DMFB (a radiolabeled derivative) highlighted its effectiveness in detecting metastatic melanoma through PET imaging. The compound displayed rapid accumulation in tumor sites and minimal retention in non-target organs, suggesting high specificity for malignant tissues .
  • Comparative Analysis:
    Comparisons with similar compounds revealed that modifications to the benzamide structure significantly improved biological activity. For instance, alterations to the side chain enhanced receptor selectivity and binding affinity .
  • Enzyme Interaction Studies:
    Investigations into enzyme interactions indicated that this compound could inhibit certain enzymes involved in cancer cell proliferation, although further research is needed to elucidate these mechanisms fully .

Q & A

Q. What are the optimal synthetic routes for 5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves coupling 2-fluorobenzoic acid derivatives with dimethylaminoethylamine. Key steps include:

  • Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) to enhance efficiency and reduce side reactions .
  • Parameter optimization : Employ factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), solvent (DMF vs. THF), and reaction time (12–24 hrs) .
  • Purification : Column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) ensures high purity. Monitor via TLC (Rf ~0.3 in ethyl acetate:hexane 1:1).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C2, dimethylaminoethyl group via δ 2.2–2.5 ppm for N(CH₃)₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 270.1584 for C₁₁H₁₅FN₃O).
  • X-ray crystallography : Resolve stereochemical ambiguities; similar fluorobenzamides show planar amide linkages and intramolecular hydrogen bonding .
  • HPLC-PDA : Use C18 columns (acetonitrile:water 60:40, 1 mL/min) to assess purity (>98% area under curve).

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with specific enzymatic targets, and what methodologies validate target engagement?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets like kinases or GPCRs. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized enzymes. For example, immobilize human carbonic anhydrase IX on CM5 chips and monitor compound binding .
  • Cellular thermal shift assays (CETSA) : Expose cancer cell lines (e.g., HeLa) to the compound, lyse cells, and quantify target protein stability via Western blot after heat denaturation .

Q. What strategies resolve contradictions in reported biological activity data across different studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Meta-analysis framework : Aggregate data from multiple studies (e.g., PubChem BioAssay, ChEMBL) and apply statistical weighting for variables like assay type (cell-free vs. cell-based) or endpoint metrics .
  • Standardized protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays, consistent cell passage numbers).
  • Orthogonal validation : Cross-verify using SPR (binding affinity) and functional assays (e.g., luciferase reporter for pathway inhibition). For example, discrepancies in IC₅₀ for kinase inhibition may arise from ATP competition; test at 1 mM vs. physiological (10 mM) ATP levels .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituent variations (e.g., replacing fluorine with chloro or methoxy groups) and test for potency shifts .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond donors at the amino group, hydrophobic interactions from the fluorophenyl ring).
  • ADME-Tox profiling : Assess metabolic stability (human liver microsomes), permeability (Caco-2 monolayers), and hERG inhibition (patch-clamp assays) to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.